2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
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Overview
Description
2-(3-Methoxy-benzyl)-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine ring with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(3-Methoxy-benzyl)-piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-(3-methoxybenzyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)piperidine: Similar structure but lacks the hydrochloride salt form.
3-Methoxybenzylamine: Contains the 3-methoxybenzyl group but lacks the piperidine ring.
2-(4-Methoxybenzyl)piperidine: Similar structure with the methoxy group in the para position.
Uniqueness
2-(3-Methoxy-benzyl)-piperidine hydrochloride is unique due to the specific positioning of the methoxy group on the benzyl ring and the presence of the piperidine ring
Properties
CAS No. |
1172090-37-7 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12;/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3;1H |
InChI Key |
LKLHGAURCYFFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCCN2.Cl |
Origin of Product |
United States |
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